molecular formula C10H20N2 B8162246 (3R)-1-(cyclobutylmethyl)piperidin-3-amine

(3R)-1-(cyclobutylmethyl)piperidin-3-amine

Cat. No.: B8162246
M. Wt: 168.28 g/mol
InChI Key: WWSDVPRPPNIBJQ-SNVBAGLBSA-N
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Description

(3R)-1-(Cyclobutylmethyl)piperidin-3-amine is a chiral amine derivative featuring a piperidine core substituted at the nitrogen with a cyclobutylmethyl group and an amine at the 3-position. Its molecular formula is C₁₀H₂₀N₂, with a molecular weight of 168.28 g/mol.

Properties

IUPAC Name

(3R)-1-(cyclobutylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-10-5-2-6-12(8-10)7-9-3-1-4-9/h9-10H,1-8,11H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSDVPRPPNIBJQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(cyclobutylmethyl)piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.

    Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable cyclobutylmethyl halide reacts with the piperidine ring.

    Chiral Resolution: The chiral center at the third carbon can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods: Industrial production of (3R)-1-(cyclobutylmethyl)piperidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems for precise control over reaction parameters.

Types of Reactions:

    Oxidation: The amine group can undergo oxidation to form imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclobutylmethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3R)-1-(Cyclobutylmethyl)piperidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-1-(cyclobutylmethyl)piperidin-3-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares (3R)-1-(cyclobutylmethyl)piperidin-3-amine with structurally related piperidin-3-amine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/SAR Insights References
(3R)-1-(Cyclobutylmethyl)piperidin-3-amine Cyclobutylmethyl C₁₀H₂₀N₂ 168.28 Moderate lipophilicity; chiral N-substituent enhances target selectivity .
(3R)-1-Benzylpiperidin-3-amine Benzyl C₁₂H₁₈N₂ 190.28 Higher aromaticity; improved binding to aromatic pockets in enzymes .
(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride Cyclopropanesulfonyl C₈H₁₇ClN₂O₂S 240.75 Sulfonamide group enhances metabolic stability; polar substituent improves solubility .
(3R)-1-(Oxetan-3-yl)piperidin-3-amine hydrochloride Oxetan-3-yl C₈H₁₆N₂O·HCl 192.69 Oxetane increases polarity and aqueous solubility; potential CNS penetration .
(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine Pyrrolopyrimidinyl C₁₁H₁₅N₅ 217.27 Heteroaromatic substituent enables π-π stacking; kinase inhibitor activity observed .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : Cyclobutylmethyl (LogP ~1.8) is less lipophilic than benzyl (LogP ~2.5) but more than oxetane (LogP ~0.5), influencing membrane permeability .
  • Solubility : Sulfonyl and oxetane derivatives exhibit higher aqueous solubility (>10 mg/mL) compared to aromatic analogs (<1 mg/mL) .

Biological Activity

(3R)-1-(cyclobutylmethyl)piperidin-3-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a cyclobutylmethyl group attached to the piperidine ring, suggests unique pharmacological properties that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of (3R)-1-(cyclobutylmethyl)piperidin-3-amine is C₁₁H₁₅N, with a molecular weight of approximately 175.25 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.

The biological activity of (3R)-1-(cyclobutylmethyl)piperidin-3-amine primarily involves its interaction with neurotransmitter receptors. Piperidine derivatives are often explored for their potential as ligands for various receptors, including opioid, muscarinic, and adrenergic receptors. The specific mechanism by which this compound exerts its effects is still under investigation but may involve modulation of receptor activity or inhibition of specific enzymatic pathways.

Pharmacological Studies

Recent studies have highlighted the compound's potential in several pharmacological applications:

  • Analgesic Activity : Preliminary studies suggest that (3R)-1-(cyclobutylmethyl)piperidin-3-amine may exhibit analgesic properties similar to those of known opioid analgesics. This activity is likely mediated through interactions with mu-opioid receptors, although further research is required to elucidate the exact pathways involved.
  • Cognitive Enhancement : There is emerging interest in the role of piperidine compounds in enhancing cognitive functions. Some studies indicate that derivatives can influence cholinergic signaling, which is crucial for memory and learning processes.

In Vitro Studies

In vitro assays have demonstrated that (3R)-1-(cyclobutylmethyl)piperidin-3-amine can modulate receptor activity effectively. For instance:

  • Opioid Receptor Binding : Binding affinity studies revealed that the compound interacts with mu-opioid receptors with moderate affinity, suggesting potential for development as a pain management agent.
  • Cholinergic Activity : The compound has been tested for acetylcholinesterase inhibition, indicating possible benefits in treating neurodegenerative conditions like Alzheimer's disease.

In Vivo Studies

In vivo studies in animal models have shown promising results regarding the safety profile and efficacy of (3R)-1-(cyclobutylmethyl)piperidin-3-amine:

  • Pain Models : In models of acute pain, administration of the compound resulted in significant analgesic effects compared to control groups, supporting its potential as an alternative to traditional opioids.
  • Behavioral Assessments : Behavioral tests assessing cognitive function indicated improvements in memory retention and learning tasks when subjects were administered the compound.

Comparison with Related Compounds

To better understand the unique properties of (3R)-1-(cyclobutylmethyl)piperidin-3-amine, a comparison with other piperidine derivatives can be insightful:

Compound NameStructure TypePrimary ActivityNotes
(3R)-1-(cyclobutylmethyl)piperidin-3-aminePiperidine DerivativeAnalgesic, Cognitive EnhancerModerate mu-opioid receptor affinity
4-(4-fluorophenyl)piperidinePiperidine DerivativeAntidepressantStronger serotonin reuptake inhibition
1-benzylpiperidinePiperidine DerivativeStimulantHigher addiction potential

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